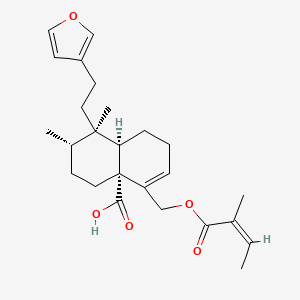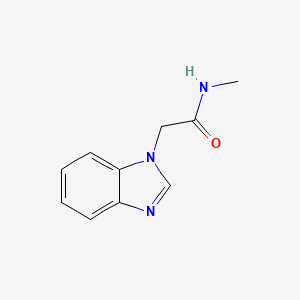
Methyl 2-(3-chlorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(3-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 . The compound is typically a colorless to yellow liquid or semi-solid .
Molecular Structure Analysis
The InChI code for “Methyl 2-(3-chlorophenyl)propanoate” is 1S/C10H11ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(3-chlorophenyl)propanoate” is typically stored at room temperature . The compound is colorless to yellow in appearance and can exist as a liquid, semi-solid, solid, or lump .Applications De Recherche Scientifique
Herbicidal Effects : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a derivative, acts as a selective herbicide for wild oat control in wheat. It inhibits auxin-stimulated elongation in oat and wheat coleoptile segments and shows strong auxin antagonist properties. The compound and its metabolite, dichlofop, inhibit root growth in wild oat but not in wheat, suggesting different biological actions of the two forms of the compound (Shimabukuro et al., 1978).
Synthetic Applications : A study describes the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid. The compound's structure was confirmed through various spectroscopic methods (Yan Shuang-hu, 2014).
Catalysis in Chemical Production : A zero-valent palladium complex was found to be a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene, indicating potential industrial applications (Clegg et al., 1999).
Quantitative Determination in Herbicides : A method was developed for the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid in herbicide formulations, highlighting its importance in quality control (Výboh et al., 1972).
Cytotoxic Activity and Kinase Inhibition : Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their anti-tumor activities. These compounds showed inhibitory actions on human colorectal carcinoma cells and were proposed as potential CDK8 kinase inhibitors (Aboelmagd et al., 2021).
Chiral Separation : The effect of chlorine substituents in the chiral separation of three racemic 2-(chlorophenyl)propanoic acids was investigated. The study found that 2-(3-chlorophenyl)propanoic acids could be successfully separated by countercurrent chromatography, highlighting the importance of chlorine positioning in enantioseparation (Jin et al., 2019).
Detoxification in Plants : Methyl 2-chloro-3 (4-chlorophenyl) propionate is quickly hydrolyzed in wheat coleoptiles, leading to further degradation of the acid or conjugation with cysteine in vivo. This indicates a physiological mechanism for the detoxification of this herbicide in plants (Collet & Pont, 1978).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(3-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQFQGADNSHPPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695884 |
Source


|
| Record name | Methyl 2-(3-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103040-42-2 |
Source


|
| Record name | Methyl 2-(3-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


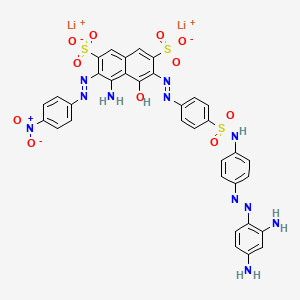

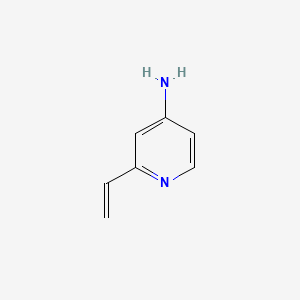

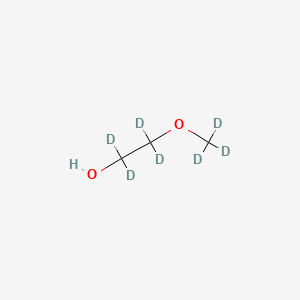
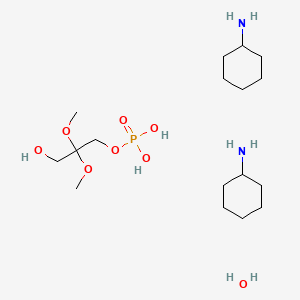
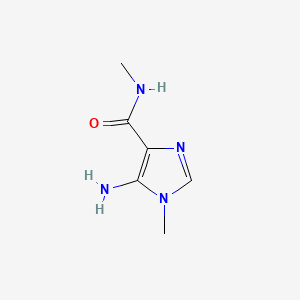

![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)
